molecular formula C8H20N2 B6143800 [3-(aminomethyl)pentan-3-yl]dimethylamine CAS No. 891647-25-9

[3-(aminomethyl)pentan-3-yl]dimethylamine

Cat. No. B6143800
CAS RN: 891647-25-9
M. Wt: 144.26 g/mol
InChI Key: QZJSRJSPQKNMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(Aminomethyl)pentan-3-yl]dimethylamine, also known as 3-APDM, is an organic compound with a wide range of applications in various scientific research fields. It has a unique structure, containing both an aminomethyl group and a dimethylamine group, which gives it unique properties that make it useful in many areas of research. In

Scientific Research Applications

[3-(aminomethyl)pentan-3-yl]dimethylamine has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of metal-organic frameworks, which are materials with a wide range of applications in fields such as catalysis and gas storage. Additionally, [3-(aminomethyl)pentan-3-yl]dimethylamine is used in the synthesis of novel materials for use in electronics, optics, and energy storage.

Mechanism of Action

[3-(aminomethyl)pentan-3-yl]dimethylamine is an organic compound with a unique structure, containing both an aminomethyl group and a dimethylamine group. The aminomethyl group is responsible for the compound's reactivity, while the dimethylamine group is responsible for its solubility in aqueous solutions. The combination of these two groups gives [3-(aminomethyl)pentan-3-yl]dimethylamine its unique properties, which make it useful in a variety of scientific research applications.
Biochemical and Physiological Effects
[3-(aminomethyl)pentan-3-yl]dimethylamine is not known to have any significant biochemical or physiological effects. It is not known to interact with any biological molecules, and it is not known to have any toxic effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

[3-(aminomethyl)pentan-3-yl]dimethylamine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in aqueous solutions. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, [3-(aminomethyl)pentan-3-yl]dimethylamine is not very soluble in organic solvents, making it unsuitable for experiments involving organic compounds.

Future Directions

There are a number of potential future directions for research involving [3-(aminomethyl)pentan-3-yl]dimethylamine. It could be used in the synthesis of novel materials with applications in electronics, optics, and energy storage. Additionally, it could be used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It could also be used in the synthesis of metal-organic frameworks for use in catalysis and gas storage. Additionally, it could be used in the development of new methods for organic synthesis. Finally, it could be used in the development of new methods for drug delivery.

Synthesis Methods

[3-(aminomethyl)pentan-3-yl]dimethylamine can be synthesized through a number of methods. One method involves the reaction of 3-aminopropyltrimethylammonium chloride and dimethylamine in aqueous solution. The reaction produces a white precipitate that is then filtered, washed, and dried to obtain pure [3-(aminomethyl)pentan-3-yl]dimethylamine. Another method involves the reaction of 3-aminopropyltrimethylammonium bromide with dimethylamine in aqueous solution. The reaction produces a yellow precipitate that is then filtered, washed, and dried to obtain pure [3-(aminomethyl)pentan-3-yl]dimethylamine.

properties

IUPAC Name

2-ethyl-2-N,2-N-dimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-5-8(6-2,7-9)10(3)4/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJSRJSPQKNMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(Aminomethyl)pentan-3-yl]dimethylamine

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